molecular formula C8H8O3S B14839152 3-Hydroxy-2-(methylthio)benzoic acid

3-Hydroxy-2-(methylthio)benzoic acid

Cat. No.: B14839152
M. Wt: 184.21 g/mol
InChI Key: UVALVXDZQVRBHC-UHFFFAOYSA-N
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Description

3-Hydroxy-2-(methylthio)benzoic acid (C₈H₈O₃S, MW 184.21) is a benzoic acid derivative featuring a hydroxyl (-OH) group at position 3 and a methylthio (-SMe) group at position 2. This unique substitution pattern influences its physicochemical properties, such as acidity, solubility, and reactivity.

Properties

Molecular Formula

C8H8O3S

Molecular Weight

184.21 g/mol

IUPAC Name

3-hydroxy-2-methylsulfanylbenzoic acid

InChI

InChI=1S/C8H8O3S/c1-12-7-5(8(10)11)3-2-4-6(7)9/h2-4,9H,1H3,(H,10,11)

InChI Key

UVALVXDZQVRBHC-UHFFFAOYSA-N

Canonical SMILES

CSC1=C(C=CC=C1O)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method includes the cyclization of o-diaminopyridines with 2-methoxy-4-(methylsulfanyl)benzoic acid in the presence of polyphosphoric acid or phosphorus oxychloride (POCl3) .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach would involve optimizing the synthetic route for large-scale production, ensuring high yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions: 3-HYDROXY-2-(METHYLSULFANYL)BENZOIC ACID can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.

    Reduction: The carboxyl group can be reduced to form alcohol derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur, where the hydrogen atoms on the benzene ring are replaced by other substituents.

Common Reagents and Conditions:

Major Products:

    Oxidation: Formation of benzoquinones.

    Reduction: Formation of benzyl alcohol derivatives.

    Substitution: Formation of halogenated or nitrated benzoic acid derivatives.

Scientific Research Applications

3-HYDROXY-2-(METHYLSULFANYL)BENZOIC ACID has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-HYDROXY-2-(METHYLSULFANYL)BENZOIC ACID involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

The position and nature of substituents significantly alter the properties of benzoic acid derivatives. Below is a comparative analysis of key compounds:

Table 1: Structural and Functional Comparison
Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Properties/Activities Reference
3-Hydroxy-2-(methylthio)benzoic acid -OH (3), -SMe (2) C₈H₈O₃S 184.21 Potential antimicrobial activity (inferred)
3-Hydroxybenzoic acid -OH (3) C₇H₆O₃ 138.12 Solvent, intermediate in synthesis
3-(Methylthio)benzoic acid -SMe (3) C₈H₈O₂S 168.21 Used in pyrimidinone synthesis (31% yield)
3-Ethoxybenzoic acid -OEt (3) C₉H₁₀O₃ 166.17 Lower synthesis yield (5%)
3-Hydroxy-2-methylbenzoic acid -OH (3), -Me (2) C₈H₈O₃ 152.15 Pharmaceutical intermediate

Key Observations:

  • Electronic Effects : The methylthio (-SMe) group is mildly electron-withdrawing, which may lower the pKa of the hydroxyl group compared to 3-hydroxybenzoic acid, enhancing acidity .
  • Steric and Synthetic Challenges : Substituents at position 2 (e.g., -SMe or -Me) may hinder reactions due to steric effects. For example, 3-ethoxybenzoic acid (position 3 substituent) shows a low synthesis yield (5%) compared to 3-(methylthio)benzoic acid (31%), possibly due to steric or electronic factors .

Physicochemical Properties

  • Stability : Sulfur-containing compounds (e.g., thioamides in ) may exhibit greater stability under acidic conditions compared to esters or ethers .

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